Benzenamine, 4-(2-benzothiazolyl)-2-iodo-

Antitumor benzothiazoles Structure-activity relationship Selectivity spectrum

This 3′-iodo derivative (9f) uniquely enables transition metal-catalyzed cross-coupling (Sonogashira, cyanation) that cannot be achieved with 3′-methyl, 3′-chloro, or unsubstituted analogues. It extends antitumor activity beyond breast cancer to ovarian, lung, and renal cell lines while retaining nanomolar potency against MCF-7 and MDA 468. It serves as the direct precursor to 6-hydroxy amyloid-binding ligands (Ki = 11 nM for Aβ fibrils) and as a heavy-atom probe for crystallography. Procure one intermediate to support an entire functionalization campaign.

Molecular Formula C13H9IN2S
Molecular Weight 352.2 g/mol
CAS No. 162374-60-9
Cat. No. B3048247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-(2-benzothiazolyl)-2-iodo-
CAS162374-60-9
Molecular FormulaC13H9IN2S
Molecular Weight352.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)I
InChIInChI=1S/C13H9IN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
InChIKeyUZZOZUQVHHJNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenamine, 4-(2-benzothiazolyl)-2-iodo- (CAS 162374-60-9): Chemical Identity, Class, and Procurement-Relevant Characteristics


Benzenamine, 4-(2-benzothiazolyl)-2-iodo- (IUPAC: 4-(1,3-benzothiazol-2-yl)-2-iodoaniline; CAS 162374-60-9) is a member of the 2-(4-aminophenyl)benzothiazole pharmacophore class, a family of heterocyclic amines recognized for potent and selective experimental antitumor activity [1]. The compound features a benzothiazole ring linked to an aniline moiety bearing an iodine substituent at the 3′-position (ortho to the amine), a structural arrangement that confers both biological activity and synthetic versatility as a cross-coupling handle [2]. Its molecular formula is C₁₃H₉IN₂S (MW 352.19 g/mol), and it has been crystallographically characterized in the monoclinic space group P2₁/c with a melting point of 422 K (149 °C) [3].

Why Benzenamine, 4-(2-benzothiazolyl)-2-iodo- Cannot Be Replaced by Other 2-(4-Aminophenyl)benzothiazoles for Research and Development


Within the 2-(4-aminophenyl)benzothiazole class, subtle substituent variations at the 3′-position produce drastic shifts in antitumor spectrum, synthetic tractability, and cross-resistance profile. The unsubstituted parent compound 5a (CJM 126) is exquisitely potent against breast cancer cell lines but is virtually inactive (IC₅₀ > 30 μM) against other tumor types [1]. In contrast, the 3′-iodo derivative 9f extends activity to ovarian, lung, and renal cell lines while retaining nanomolar potency against breast cancer [1]. Furthermore, the aryl iodide group uniquely enables transition metal-catalyzed diversification—cyanation, alkynylation, and other cross-couplings—that cannot be achieved with the 3′-methyl (9a), 3′-chloro (9i), or unsubstituted (5a) analogs [2]. These functional and pharmacological differences preclude simple substitution among in-class compounds.

Quantitative Differentiation Evidence: Benzenamine, 4-(2-benzothiazolyl)-2-iodo- vs. Closest Structural Analogs


Expanded In Vitro Antitumor Spectrum: 3′-Iodo Derivative 9f vs. Unsubstituted Parent 5a (CJM 126) Against Non-Breast Cancer Cell Lines

The parent compound 5a (2-(4-aminophenyl)benzothiazole) displays potent activity against human breast cancer cell lines MCF-7 and MDA 468 (IC₅₀ 0.0003–0.0008 μM) but is completely inactive (IC₅₀ > 30 μM) against a panel of colon, rhabdomyosarcoma, ovarian, melanoma, prostatic, and bladder cell lines [1]. Introduction of a 3′-iodo substituent (compound 9f) retains nanomolar potency against the sensitive breast lines while extending antitumor activity to ovarian, lung, and renal cell lines [1]. In MTT assays against MCF-7 cells, 9f exhibits an IC₅₀ range of >0.001–0.01 μM, and against MDA 468 cells an IC₅₀ range of <0.0001–0.001 μM (initial cytotoxic event) [1]. This represents a qualitatively expanded tumor-type spectrum not achievable with the parent scaffold.

Antitumor benzothiazoles Structure-activity relationship Selectivity spectrum Breast cancer Ovarian cancer

Synthetic Versatility: Aryl Iodide as a Cross-Coupling Handle Enables Diversification Not Possible with 3′-Methyl (9a) or 3′-Chloro (9i) Analogs

The 3′-iodo substituent of 9f serves as a privileged synthetic handle for transition metal-catalyzed transformations. Hutchinson et al. (2002) demonstrated that 2-(4-amino-3-iodophenyl)benzothiazoles can be directly converted to 3′-cyano analogs via copper(I) cyanide in refluxing DMF, and to 3′-alkynyl derivatives via palladium-catalyzed Sonogashira coupling [1]. In contrast, the 3′-methyl analog 9a and 3′-chloro analog 9i lack a reactive C–X bond suitable for these transformations; the chloro analog 9i is itself synthesized from 9f via a copper(I) chloride-mediated halogen exchange [2]. The synthesis of 9f proceeds in 70% yield via direct iodination (Method J: ICl in acetic acid at room temperature), a route that is both efficient and avoids deiodination side-reactions observed with other synthetic approaches [2].

Cross-coupling Cyanation Sonogashira reaction Synthetic intermediate Benzothiazole diversification

Cross-Resistance Profile: 3′-Iodo Derivative Shares Resistance Mechanism with Clinical Candidate DF 203, Distinct from Non-Benzothiazole Chemotherapeutics

In breast cancer cell lines with acquired resistance to 2-(4-amino-3-methylphenyl)benzothiazole (DF 203; GI₅₀ > 50 μM), cross-resistance to 2-(4-amino-3-iodophenyl)benzothiazole (9f) is observed with a GI₅₀ > 30 μM, representing a >6,000-fold loss of sensitivity relative to the GI₅₀ < 5 nM observed in wild-type sensitive cells [1]. This cross-resistance is shared with the 3′-cyano analog but contrasts sharply with the retained sensitivity of these resistant lines to doxorubicin and benzo[a]pyrene, indicating that resistance is mechanism-specific to the 2-(4-aminophenyl)benzothiazole pharmacophore rather than a general multidrug resistance phenotype [1]. The data position 9f as a critical tool compound for probing AhR-mediated resistance pathways.

Acquired drug resistance Breast cancer Aryl hydrocarbon receptor Cross-resistance Benzothiazole pharmacology

Crystallographic Identity: Single-Crystal X-Ray Structure Provides Unambiguous Authentication for Procurement Quality Control

The title compound has been fully characterized by single-crystal X-ray diffraction, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a = 7.8023(3) Å, b = 8.7783(4) Å, c = 18.5532(10) Å, β = 97.446(4)°, and a melting point of 422 K (149 °C) [1]. This level of structural authentication—including deposited CIF files (CCDC 629661) and R factor = 0.030—provides a definitive benchmark for confirming identity and purity upon receipt, a capability not uniformly available for all in-class analogs. By comparison, many 2-(4-aminophenyl)benzothiazole derivatives lack published single-crystal structures, making independent verification of supplier-provided material more challenging.

X-ray crystallography Quality control Structural confirmation Benzothiazole Crystal structure

Amyloid-β Binding Core: 3′-Iodo-4′-aminophenyl Benzothiazole Scaffold Validated for Alzheimer's Disease Imaging Agent Development

The 3′-iodo-4′-aminophenyl benzothiazole core present in 9f is directly related to the amyloid-binding pharmacophore characterized by Wang et al. (2002). The 6-hydroxy analog, 2-(3′-iodo-4′-aminophenyl)-6-hydroxybenzothiazole (Compound 6), bound to synthetic Aβ(1-40) fibrils with a Ki of 11 ± 1.1 nM in a competitive binding assay against [³H]BTA-1 [1]. [¹²⁵I]-Compound 6 exhibited several-fold higher binding to post-mortem Alzheimer's disease frontal cortex homogenates relative to age-matched controls and demonstrated brain penetration in mice (6.43 ± 0.62% ID/g at 2 min post-injection) with good washout kinetics [1]. While 9f itself has not been directly evaluated as an amyloid ligand, it serves as a key synthetic precursor to this validated imaging scaffold, providing a starting point for developing radioiodinated SPECT agents.

Amyloid imaging Alzheimer's disease Benzothiazole ligand SPECT Aβ fibrils

Evidence-Backed Application Scenarios for Benzenamine, 4-(2-benzothiazolyl)-2-iodo- (CAS 162374-60-9)


Anticancer SAR Programs Targeting Ovarian, Lung, or Renal Carcinomas with 2-(4-Aminophenyl)benzothiazole Scaffolds

For medicinal chemistry teams expanding beyond breast cancer into ovarian, lung, or renal indications, 9f provides the required expanded-spectrum activity that the parent compound 5a (CJM 126) cannot deliver. The 3′-iodo substituent retains nanomolar potency against MCF-7 and MDA 468 breast cancer lines while conferring activity against additional tumor types [1]. Furthermore, the aryl iodide handle allows subsequent derivatization to 3′-cyano or 3′-alkynyl analogs with further improved selectivity profiles, as demonstrated in the NCI 60-cell line screen [2].

Late-Stage Diversification via Transition Metal-Catalyzed Cross-Coupling for Focused Benzothiazole Libraries

9f is the optimal starting material for synthesizing 3′-functionalized 2-(4-aminophenyl)benzothiazole libraries via cyanation, Sonogashira alkynylation, or other palladium/copper-catalyzed cross-couplings [1]. Unlike the 3′-methyl analog 9a (which cannot undergo cross-coupling) or the 3′-chloro analog 9i (which is itself synthesized from 9f), only the iodo derivative provides the reactivity required for efficient diversification [2]. This enables a single procurement to support an entire SAR campaign.

Mechanistic Studies of Acquired Resistance to Antitumor Benzothiazoles Using a Structurally Traceable Probe

In cell lines with acquired resistance to the clinical candidate DF 203, 9f exhibits cross-resistance (GI₅₀ > 30 μM) while non-benzothiazole chemotherapeutics such as doxorubicin retain full activity [1]. This pharmacology-specific resistance profile, combined with the iodine atom's utility as a heavy-atom label for X-ray crystallography or as a site for radioiodination, makes 9f a valuable probe for target identification and resistance mechanism studies within the AhR/CYP1A1 signaling axis [1].

Synthetic Entry Point for Amyloid-β SPECT Imaging Agent Development

The 3′-iodo-4′-aminophenyl benzothiazole core of 9f is the direct precursor to the 6-hydroxy series of amyloid-binding ligands exemplified by Compound 6 (Ki = 11 nM for Aβ(1-40) fibrils) [1]. Procuring 9f provides the key iodinated benzothiazole-aniline intermediate, enabling structure-activity studies at the 6-position of the benzothiazole ring without the need to develop a de novo synthetic route to the iodinated core [1].

Quote Request

Request a Quote for Benzenamine, 4-(2-benzothiazolyl)-2-iodo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.